

Application Notes and Protocols for Testing VU6036720 Hydrochloride Efficacy In Vitro

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Compound of Interest

Compound Name: VU6036720 hydrochloride

Cat. No.: B10854910

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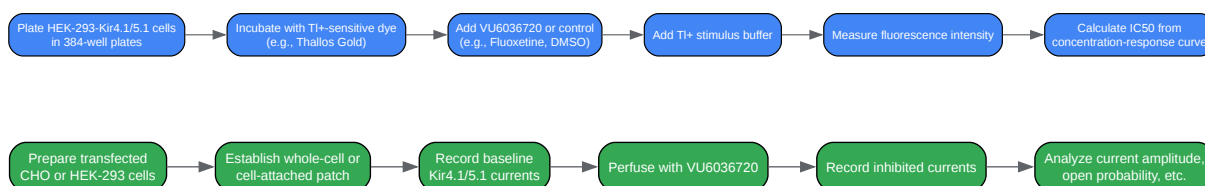
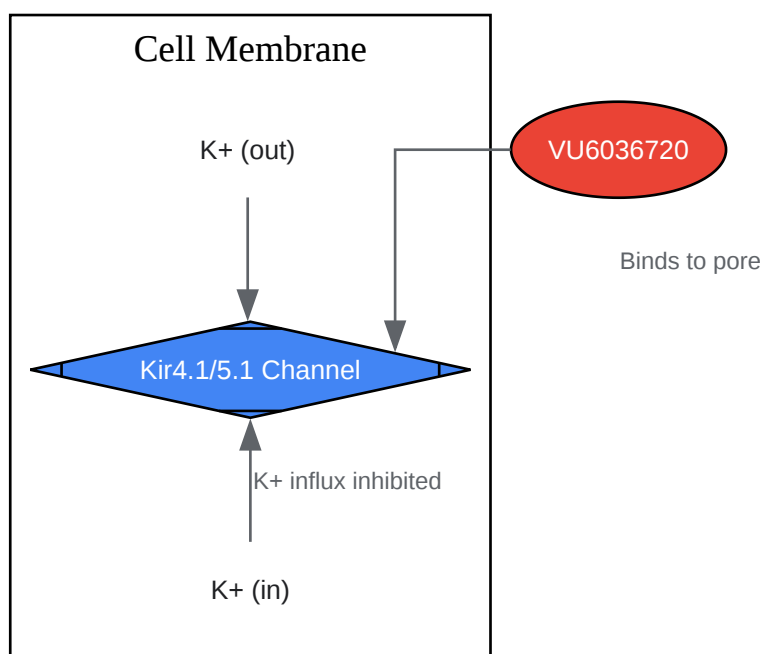
For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6036720 hydrochloride is a potent and selective in vitro inhibitor of the heteromeric Kir4.1/5.1 inward rectifier potassium channel.[1][2][3] These channels, composed of Kir4.1 (KCNJ10) and Kir5.1 (KCNJ16) subunits, are crucial for potassium homeostasis in the brain and kidney. Their dysfunction has been implicated in various neurological and renal disorders. VU6036720 acts as a pore blocker, binding within the ion-conduction pathway to reduce both the channel's open-state probability and the single-channel current amplitude.[1][2] This document provides detailed protocols for two primary in vitro models to assess the efficacy of **VU6036720 hydrochloride**: a high-throughput thallium flux assay and gold-standard patch-clamp electrophysiology.

Mechanism of Action: Kir4.1/5.1 Inhibition

VU6036720 hydrochloride selectively inhibits the Kir4.1/5.1 channel. The binding of the molecule within the channel pore obstructs the flow of potassium ions, leading to a reduction in channel activity. This inhibitory action is concentration-dependent.



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References

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- 2. researchgate.net [researchgate.net]
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